molecular formula C9H9BrFNO B1604178 2-bromo-5-fluoro-N,N-dimethylbenzamide CAS No. 951884-08-5

2-bromo-5-fluoro-N,N-dimethylbenzamide

Cat. No. B1604178
M. Wt: 246.08 g/mol
InChI Key: DJIURYDAGNDRMF-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrFNO . It has an average mass of 246.076 Da and a monoisotopic mass of 244.985153 Da .


Molecular Structure Analysis

The molecular structure of 2-bromo-5-fluoro-N,N-dimethylbenzamide consists of a benzene ring substituted with a bromo group at the 2-position, a fluoro group at the 5-position, and a dimethylamide group .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-N,N-dimethylbenzamide is a solid compound with a pale yellow color . It has a predicted boiling point of 329.6±32.0 °C and a predicted density of 1.490±0.06 g/cm3 . The compound’s pKa is predicted to be -1.97±0.70 .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-5-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIURYDAGNDRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640958
Record name 2-Bromo-5-fluoro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-fluoro-N,N-dimethylbenzamide

CAS RN

951884-08-5
Record name 2-Bromo-5-fluoro-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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